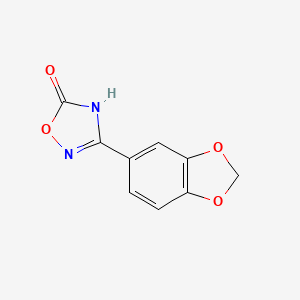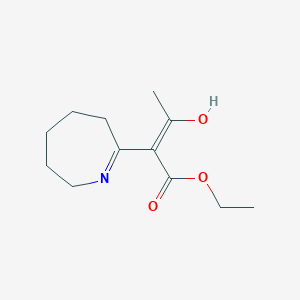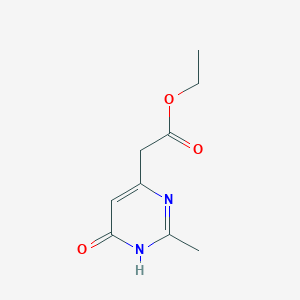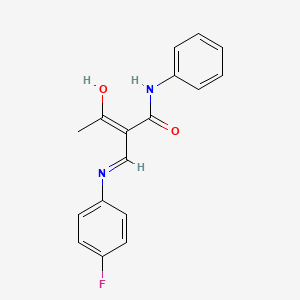![molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6](/img/structure/B1418278.png)
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, commonly known as 2-IP-6,7-DHP, is a highly versatile molecule with a wide range of applications in scientific research. It is a heterocyclic compound containing both pyrrole and pyrimidine rings, and can be synthesized from commercially available starting materials. 2-IP-6,7-DHP has been used in a variety of laboratory experiments, including protein-ligand binding assays, enzyme kinetics, and DNA/RNA binding studies. In addition, it has been used as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Compounds in the pyrrolo[2,3-d]pyrimidine series, including variants like 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, have been synthesized for applications in pharmaceutical research. For instance, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives have been reported to be a novel scaffold useful in kinase research (Cheung et al., 2001).
Antiviral and Antimicrobial Properties
- Some derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture, showcasing their potential as antiviral agents (Legraverend et al., 1985).
- Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, including activity against Newcastle disease, suggesting their application in combating various infections (Hilmy et al., 2021).
Structural and Chemical Studies
- The molecular structure of compounds like 2-isopropyl-6-methylpyrimidin-4(3H)-one, which undergoes tautomerism to form structures similar to 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, has been studied, providing insights into their chemical behavior and potential applications in drug design (Hemamalini & Fun, 2010).
Application in Drug Development
- Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their evaluation for cytotoxicity and antimicrobial properties indicate their potential as novel classes of antimicrobial and antiviral agents, useful in the development of new drugs (Hassaneen et al., 2019).
Neurotropic Activity
- Studies on the neurotropic activity of derivatives of pyrrolopyrimidin-4-ones, related to 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, have been conducted, indicating their potential in neurological research and drug development (Zaliznaya et al., 2020).
Eigenschaften
IUPAC Name |
2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLEESGVBLUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)


![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)



